molecular formula C18H26FN3O3S B4704491 1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE

1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE

Cat. No.: B4704491
M. Wt: 383.5 g/mol
InChI Key: GOFFKHMFKWMABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzene with methanesulfonyl chloride to form 4-fluorophenyl methanesulfonate. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The methanesulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity to specific targets, while the methanesulfonyl group can modulate the compound’s reactivity and stability. The piperidine ring provides structural rigidity and can influence the compound’s overall conformation.

Comparison with Similar Compounds

1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE can be compared with similar compounds such as:

    1-[(4-Bromophenyl)carbonyl]-4-methylpiperazine: This compound has a bromophenyl group instead of a fluorophenyl group, which can affect its reactivity and binding properties.

    1-[(4-Fluorophenyl)methanesulfonyl]-4-methylpiperazine: This compound lacks the piperidine-4-carbonyl group, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O3S/c1-20-10-12-21(13-11-20)18(23)16-6-8-22(9-7-16)26(24,25)14-15-2-4-17(19)5-3-15/h2-5,16H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFFKHMFKWMABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE
Reactant of Route 2
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1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE
Reactant of Route 3
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1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE
Reactant of Route 5
1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE

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